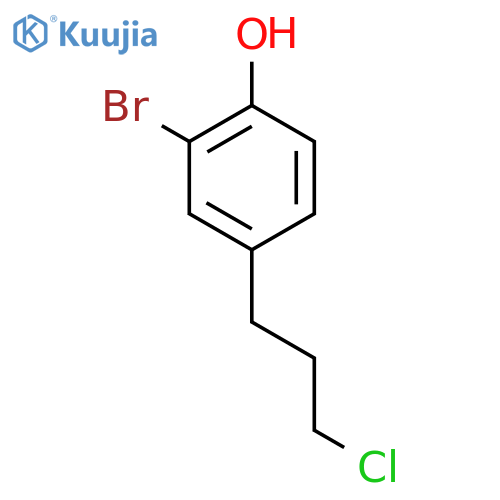

Cas no 1806352-23-7 (2-Bromo-4-(3-chloropropyl)phenol)

2-Bromo-4-(3-chloropropyl)phenol 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-4-(3-chloropropyl)phenol

- BrC1=C(C=CC(=C1)CCCCl)O

-

- インチ: 1S/C9H10BrClO/c10-8-6-7(2-1-5-11)3-4-9(8)12/h3-4,6,12H,1-2,5H2

- ほほえんだ: BrC1=C(C=CC(=C1)CCCCl)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 132

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 20.2

2-Bromo-4-(3-chloropropyl)phenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013014621-250mg |

2-Bromo-4-(3-chloropropyl)phenol |

1806352-23-7 | 97% | 250mg |

475.20 USD | 2021-06-25 | |

| Alichem | A013014621-1g |

2-Bromo-4-(3-chloropropyl)phenol |

1806352-23-7 | 97% | 1g |

1,519.80 USD | 2021-06-25 | |

| Alichem | A013014621-500mg |

2-Bromo-4-(3-chloropropyl)phenol |

1806352-23-7 | 97% | 500mg |

790.55 USD | 2021-06-25 |

2-Bromo-4-(3-chloropropyl)phenol 関連文献

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

6. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

2-Bromo-4-(3-chloropropyl)phenolに関する追加情報

2-Bromo-4-(3-chloropropyl)phenol: A Comprehensive Overview

2-Bromo-4-(3-chloropropyl)phenol is a versatile organic compound with the CAS number 1806352-23-7. This compound belongs to the class of bromophenols, which are widely studied for their unique chemical properties and applications in various fields. The structure of 2-Bromo-4-(3-chloropropyl)phenol consists of a phenol ring substituted with a bromine atom at the 2-position and a 3-chloropropyl group at the 4-position. This substitution pattern imparts distinctive reactivity and functionality to the molecule, making it an interesting subject for both academic research and industrial applications.

Recent advancements in synthetic chemistry have enabled the precise synthesis of 2-Bromo-4-(3-chloropropyl)phenol through various methodologies. One of the most efficient routes involves the nucleophilic aromatic substitution of bromophenol derivatives. Researchers have explored the use of different catalysts and reaction conditions to optimize the yield and purity of this compound. For instance, studies have shown that employing palladium catalysts in cross-coupling reactions can significantly enhance the efficiency of synthesizing such substituted phenols.

The unique combination of functional groups in 2-Bromo-4-(3-chloropropyl)phenol makes it a valuable intermediate in organic synthesis. The bromine atom at the 2-position serves as an excellent leaving group, enabling further substitution reactions. Meanwhile, the 3-chloropropyl group at the 4-position introduces additional reactivity, allowing for diverse transformations. These properties have been leveraged in the development of novel pharmaceutical agents, agrochemicals, and advanced materials.

In terms of biological activity, 2-Bromo-4-(3-chloropropyl)phenol has been studied for its potential as an antimicrobial agent. Recent research has demonstrated that this compound exhibits significant activity against a range of bacterial and fungal pathogens. The bromine substituent is believed to play a crucial role in this activity by enhancing the molecule's ability to disrupt microbial cell membranes. Furthermore, computational studies have provided insights into the molecular interactions responsible for this bioactivity, paving the way for further optimization.

The environmental impact of 2-Bromo-4-(3-chloropropyl)phenol has also been a topic of interest. Studies have investigated its biodegradation pathways under various environmental conditions. Results indicate that this compound undergoes rapid degradation in aerobic environments, reducing its persistence in natural ecosystems. This finding is particularly relevant for industries involved in its production or use, as it highlights the importance of implementing sustainable practices to minimize environmental risks.

From an industrial perspective, 2-Bromo-4-(3-chloropropyl)phenol finds applications in polymer chemistry due to its ability to act as a crosslinking agent. Its reactivity enables it to form stable networks with other monomers, leading to materials with enhanced mechanical properties. Recent advancements in polymer synthesis have explored the use of this compound in creating biodegradable polymers, addressing growing concerns over plastic waste.

In conclusion, 2-Bromo-4-(3-chloropropyl)phenol is a multifaceted compound with significant potential across various domains. Its unique chemical structure, coupled with recent research advancements, positions it as a key player in both academic and industrial settings. As ongoing studies continue to uncover new applications and optimize its synthesis and utilization, this compound is poised to make even greater contributions to science and technology.

1806352-23-7 (2-Bromo-4-(3-chloropropyl)phenol) 関連製品

- 68049-21-8(5-(4-Fluorophenyl)pyrimidine)

- 2171949-62-3(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}-4-fluorobenzoic acid)

- 2877666-43-6(N-(oxan-4-yl)-2-{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl}acetamide)

- 1705220-88-7(3-4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl-6-(1H-imidazol-1-yl)pyridazine)

- 1179362-56-1(6-Chloro-3-(trifluoromethyl)picolinimidamide hydrochloride)

- 2059917-48-3((2R,4R)-2-(iodomethyl)-4-(3-nitrophenyl)oxolane)

- 33282-42-7(4-(bromomethyl)oxetan-2-one)

- 2193290-92-3(N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide)

- 2679837-87-5(rac-(2R,3S)-3-fluoro-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 52538-09-7(3H-Imidazo[4,5-c]pyridine, 2,3-dimethyl-)